

dealing with background noise in Carbon-14 experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C14-A1

Cat. No.: B15579024

[Get Quote](#)

Carbon-14 Experimentation Technical Support Center

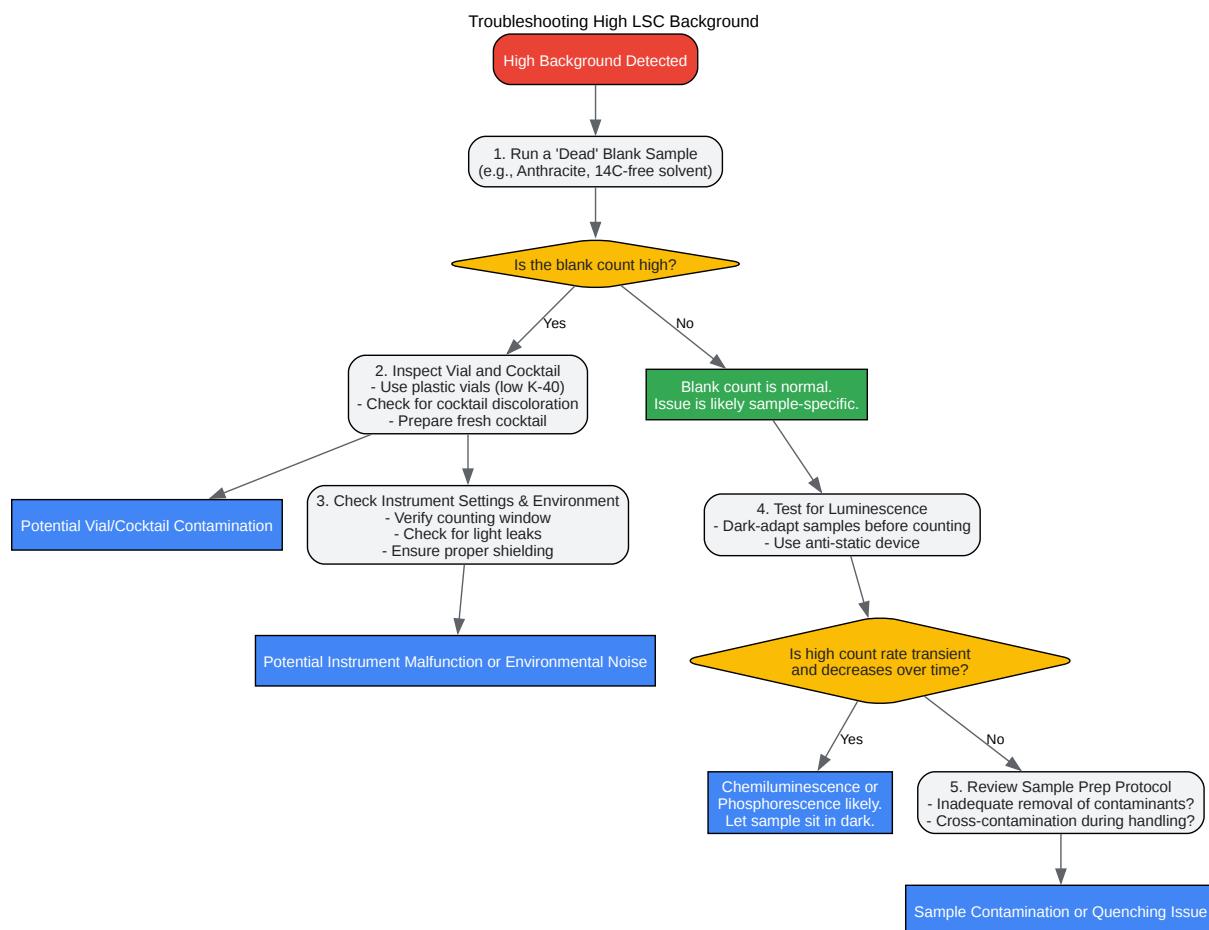
Welcome to the technical support center for Carbon-14 experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to background noise in Carbon-14 assays.

Troubleshooting Guides

This section provides step-by-step guidance for resolving specific problems you may encounter during your experiments.

Issue: High Background Counts in Liquid Scintillation Counting (LSC)

An elevated background can obscure the signal from your sample, leading to inaccurate results, especially for low-activity or old samples.[\[1\]](#)[\[2\]](#) Follow this guide to identify and resolve the source of high background counts.


Step 1: Identify the Source of the Noise

First, determine if the high background is consistent or sporadic.

- Consistent High Background: Suggests a persistent source of contamination or instrument issue.
- Sporadic or Drifting Background: May indicate issues like static electricity, chemiluminescence, or photoluminescence.

Step 2: Follow the Troubleshooting Workflow

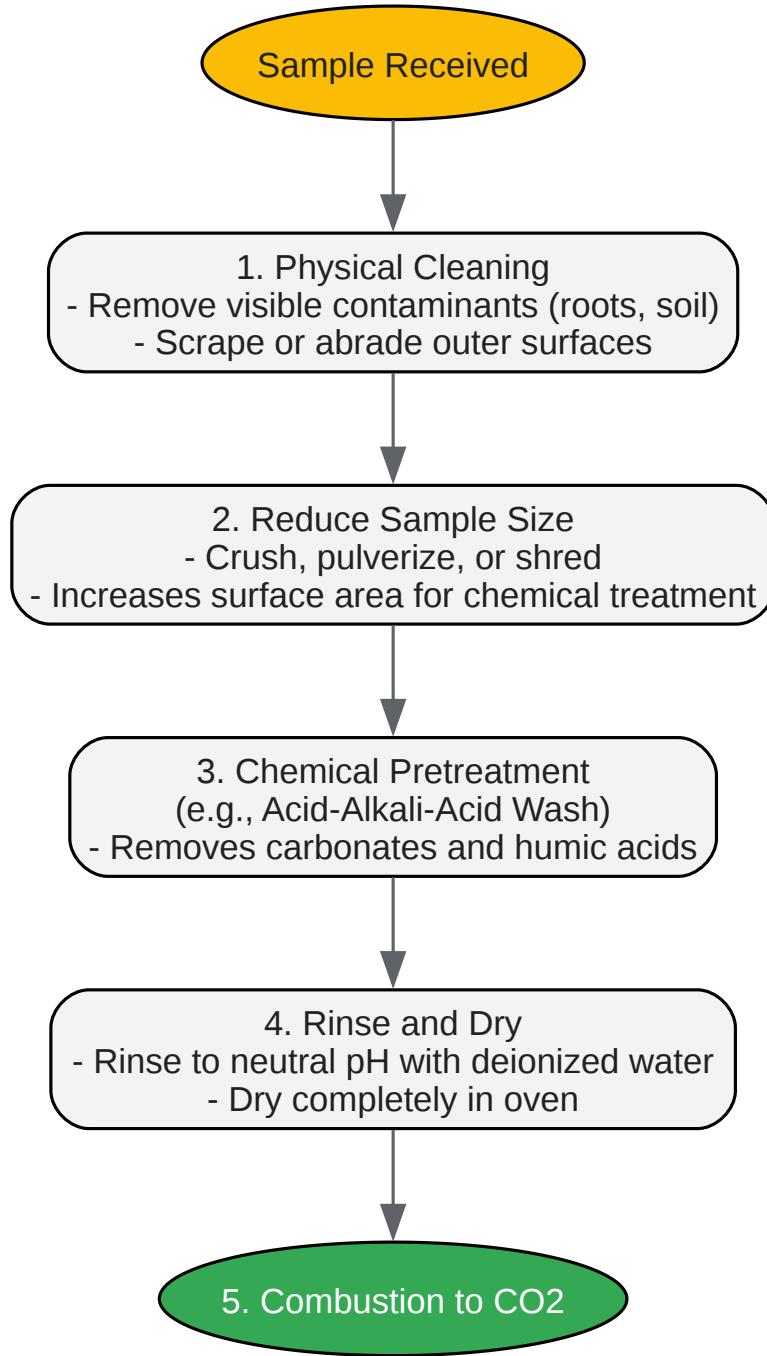
Use the following decision tree to diagnose the potential cause and find a solution.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for high LSC background counts.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in Carbon-14 experiments?


A1: Background noise originates from various natural and artificial sources that can interfere with the detection of Carbon-14.[\[3\]](#) These can be broadly categorized as follows:

- Environmental Radiation: This includes cosmic rays from space and terrestrial radiation from naturally occurring radioactive materials in rocks, soil, and building materials (e.g., radon, uranium, thorium, and potassium-40).[\[4\]](#)[\[5\]](#)
- Instrumental Noise: The detector itself can be a source of background. In Liquid Scintillation Counters, this includes electronic noise and "crosstalk" between photomultiplier tubes (PMTs).[\[6\]](#) Using low-potassium glass or plastic vials can reduce background from the vial material itself.[\[4\]](#)
- Sample Contamination: Contamination of the sample with modern carbon (from atmospheric CO₂, dust, or handling) is a critical issue, especially for old samples with very low C-14 activity.[\[5\]](#)[\[7\]](#) Even minuscule amounts of modern carbon can make an ancient sample appear significantly younger.
- Luminescence: In LSC, chemical reactions (chemiluminescence) or exposure to light (photoluminescence/phosphorescence) can produce photons that the detector registers as radioactive decay events, artificially increasing the count rate.[\[4\]](#)

Q2: How can I minimize background noise during sample preparation?

A2: Meticulous sample preparation is crucial for minimizing background contamination. The specific protocol depends on the sample type, but a general workflow involves physical and chemical cleaning.

General Sample Pretreatment Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for minimizing background during sample preparation.

A widely used chemical method is the Acid-Alkali-Acid (AAA) wash, particularly for materials like wood, charcoal, and textiles.[3][8][9] This process removes acid-soluble carbonates and

alkali-soluble humic acids, which are common contaminants.[10]

Q3: What is "quenching" and how do I correct for it?

A3: Quenching is a phenomenon in LSC where the efficiency of the energy transfer from the beta particle to the photomultiplier tube is reduced, leading to an underestimation of the sample's radioactivity.[11][12] There are two main types:

- Chemical Quenching: Occurs when substances in the sample interfere with the transfer of energy to the scintillator molecules.[12]
- Color Quenching: Caused by colored or cloudy samples that absorb the light photons produced by the scintillator before they reach the PMTs.[12][13]

Modern LSC instruments use automated methods to measure and correct for quenching, typically by using an external gamma source to generate a Compton spectrum in the sample. [14][15] A quench curve, which plots counting efficiency against a quench-indicating parameter, is used to determine the efficiency of unknown samples and calculate their true activity in Disintegrations Per Minute (DPM).[14][16]

Q4: What are appropriate "background" or "blank" samples to use?

A4: A background or blank sample should be free of Carbon-14 and should be processed in the same manner as the experimental samples.[8] This allows you to measure the background contribution from the entire process, including preparation and counting. Common materials include:

- For organic samples: Anthracite coal or "dead" wood of geological age.[8]
- For carbonates: Icelandic spar calcite or marble.[8]
- For bone samples: Very old bone material, such as mammoth bone.[8]

It is crucial that these materials are known to be free of C-14, as some geological sources like coal can be contaminated by microbial activity.

Data & Protocols

Table 1: Typical Background Count Rates for LSC

The background count rate is a key performance indicator for a liquid scintillation counter. Lower background rates allow for the measurement of lower activity samples.

Instrument Type	Shielding	Typical Background (Counts Per Minute, CPM) in ^{14}C Window	Reference(s)
Standard Benchtop LSC	Graded Lead	15 - 30 CPM	[17]
Low-Level LSC	Graded Lead + Active Guard Detector	< 1.0 CPM	[18]
Ultra Low-Level LSC	Deep Underground + Full Shielding	0.007 - 0.07 CPM (10-100 counts per day)	[19]

Experimental Protocol: Acid-Alkali-Acid (AAA) Pretreatment for Charcoal

This protocol is a standard method for removing common contaminants from charcoal samples prior to C-14 analysis.[\[8\]](#)[\[10\]](#)

Materials:

- Charcoal sample
- Deionized water
- Hydrochloric acid (HCl), e.g., 0.1M - 1M solution[\[8\]](#)[\[10\]](#)
- Sodium hydroxide (NaOH), e.g., 0.25M solution[\[8\]](#)
- Beakers, hotplate, pH meter/strips

Procedure:

- Initial Cleaning: Gently crush the charcoal sample and remove any visible contaminants like rootlets or sediment under a microscope.
- Acid Wash (A): Place the sample in a beaker and add the HCl solution. Heat on a hotplate (e.g., 70-90°C) for 20-60 minutes to remove carbonates.[8][20]
- Rinse: Decant the acid and rinse the sample repeatedly with deionized water until the pH is neutral.[10]
- Alkali Wash (A): Add the NaOH solution to the sample. Heat on a hotplate (e.g., 70-90°C) for 20-60 minutes to remove humic and fulvic acids.[8][20]
- Rinse: Decant the alkali solution and rinse the sample repeatedly with deionized water until the pH is neutral.[10]
- Final Acid Wash (A): Add HCl solution again and heat for approximately one hour. This step removes any atmospheric CO₂ that may have been absorbed during the alkali step.[8][10]
- Final Rinse and Dry: Rinse the sample thoroughly with deionized water until neutral. Dry the pre-treated sample completely in an oven at a suitable temperature (e.g., 60-100°C).

Note: Concentrations, temperatures, and durations may need to be adjusted based on the sample's condition and size.[20]

Experimental Protocol: Preparation of a Quench Curve for LSC

This protocol describes how to create a set of quenched standards to generate a quench curve for DPM calculations.[14][15]

Materials:

- Set of 10 high-performance glass or plastic LSC vials
- Liquid scintillation cocktail
- Calibrated C-14 standard solution (e.g., 100,000 DPM)

- Quenching agent (e.g., nitromethane or carbon tetrachloride)
- Pipettes

Procedure:

- Dispense Cocktail: Pipette an identical volume of LSC cocktail (e.g., 10.0 mL) into each of the 10 vials.
- Add Activity: Add an identical, known amount of the C-14 standard solution to each vial.
- Initial Count: Count all 10 vials to confirm that the activity (in CPM) is consistent across all samples (e.g., within a 2% deviation from the mean).
- Add Quenching Agent: Add progressively larger amounts of the quenching agent to vials 2 through 10 (leaving vial 1 unquenched). For example, 0 μ L, 10 μ L, 20 μ L, 50 μ L, 100 μ L, etc. [\[16\]](#)
- Mix and Equilibrate: Cap each vial tightly, mix thoroughly, and allow the samples to dark-adapt in the counter to eliminate any photoluminescence.
- Count and Store Curve: Count the full set of standards using the instrument's specific protocol for generating and storing a quench curve. The instrument will measure the CPM and a quench-indicating parameter (e.g., t-SIE) for each standard and fit a curve to the data. This stored curve can then be used to calculate the DPM for unknown samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Carbon-14 dating: a comparison of Beta and ion counting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AMS Carbon-14 Dating Lab Pretreatment Protocols [radiocarbon.com]
- 4. Liquid scintillation counting at the limit of detection in biogeosciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Background Components of a Liquid Scintillation Counter in the 14C Window | Radiocarbon | Cambridge Core [cambridge.org]
- 7. Contamination on AMS Sample Targets by Modern Carbon is Inevitable | Radiocarbon | Cambridge Core [cambridge.org]
- 8. 14chrono.org [14chrono.org]
- 9. AMS laboratories carbon 14 test standard pretreatment [radiocarbon.com]
- 10. C-14 Sample Selection and Prep Protocol :: Pasternack [pasternack.ucdavis.edu]
- 11. hidex.com [hidex.com]
- 12. benchchem.com [benchchem.com]
- 13. nucleus.iaea.org [nucleus.iaea.org]
- 14. scar.utoronto.ca [scar.utoronto.ca]
- 15. resources.revvity.com [resources.revvity.com]
- 16. sfu.ca [sfu.ca]
- 17. resources.revvity.com [resources.revvity.com]
- 18. LIQUID SCINTILLATION COUNTING (LSC)—PAST, PRESENT, AND FUTURE | Radiocarbon | Cambridge Core [cambridge.org]
- 19. osti.gov [osti.gov]
- 20. orfeo.belnet.be [orfeo.belnet.be]
- To cite this document: BenchChem. [dealing with background noise in Carbon-14 experiments]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15579024#dealing-with-background-noise-in-carbon-14-experiments>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com